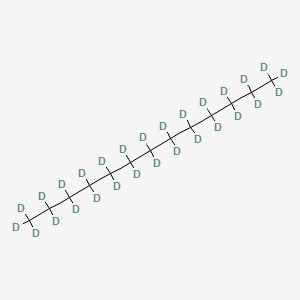

N-十三烷-d28

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Tridecane-d28 is a deuterium-labeled version of Tridecane . Tridecane is a short-chain aliphatic hydrocarbon containing 13 carbon atoms . It is a volatile oil component isolated from the essential oil of Piper aduncum L . Tridecane is also a stress compound released by the brown marmorated stink bugs .

It is available in neat concentration and is typically stored at room temperature away from light and moisture .

Molecular Structure Analysis

The molecular formula of N-Tridecane-d28 is CD3(CD2)11CD3 . It has a molecular weight of 212.53 . The structure of Tridecane contains a total of 40 bonds, including 12 non-H bonds and 10 rotatable bonds .Physical And Chemical Properties Analysis

N-Tridecane-d28 has a boiling point of 234°C and a melting point between -4 and -6°C . It has a density of 0.869 g/mL at 25°C .科学研究应用

- Application : Researchers have studied its density and enthalpy when mixed with decalin. The measurements were conducted at temperatures ranging from 293.15 K to 323.15 K using calorimeter C80 .

Thermo-Physical Properties Investigation

Fuel Combustion and Performance Enhancement

安全和危害

N-Tridecane-d28 should be handled with care to avoid contact with skin and eyes . It is recommended to avoid formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed . It is also advised to store the compound locked up and away from light and moisture .

未来方向

N-Tridecane-d28, like Tridecane, can be used as a model system for polyethylene . It has similar pre-breakdown phenomena in both solid and liquid states, suggesting that electrical treeing mainly occurs in amorphous regions of the solid phase . This could open up new avenues for research in materials science and engineering.

作用机制

Target of Action

N-Tridecane-d28, also known as Tridecane-d28, is a deuterated compound of Tridecane . Tridecane is a short-chain aliphatic hydrocarbon with 13 carbon atoms

Mode of Action

It’s known that hydrocarbons like tridecane can insert into lipid bilayers and disrupt their structure, potentially affecting the function of membrane-bound proteins .

Biochemical Pathways

A study on the reaction mechanism for n-tridecane has shown that it involves various chemical species and reactions . The reaction paths during the ignition process for n-Tridecane in air were analyzed with different initial temperatures, which are located in the cool-flame dominant, negative-temperature coefficient, and blue-flame dominant regions .

Pharmacokinetics

As a hydrocarbon, it is likely to be lipophilic and may distribute widely in the body, particularly in fatty tissues .

Result of Action

Hydrocarbons like tridecane can cause irritation to the skin, eyes, and respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Tridecane-d28. For instance, temperature and pressure conditions can affect the reaction paths and ignition characteristics of n-Tridecane .

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-octacosadeuteriotridecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYFAKIEWZDVMP-KRQNKTCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(3S,6S,12S,18R,23R,26S)-18-[(2-Aminoacetyl)amino]-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-19,19-dimethyl-2,5,8,11,14,17,25-heptaoxo-20,21-dithia-1,4,7,10,13,16,24-heptazabicyclo[24.3.0]nonacosane-23-carbonyl]amino]propanoic acid](/img/structure/B568113.png)

![5-[(Ethylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B568129.png)